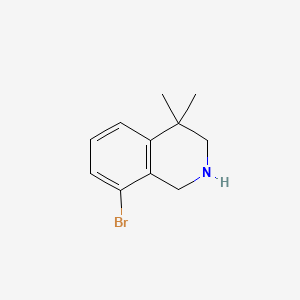

8-溴-4,4-二甲基-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1203682-59-0 . It has a molecular weight of 276.6 . The compound is a hydrochloride salt and is usually available in powder form .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The InChI code for “8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline” is 1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12;/h3-5,13H,6-7H2,1-2H3;1H .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Physical And Chemical Properties Analysis

The compound is a hydrochloride salt and is usually available in powder form . It has a molecular weight of 276.6 .科学研究应用

Antifungal Properties

The compound has been investigated for its antifungal properties . Specifically, it has been tested for its inhibitory activity against Candida albicans, an opportunistic fungal pathogen that frequently colonizes immune-compromised patients and causes mild to severe systemic reactions .

Chemoinformatics

Chemoinformatic methods utilize the study and organization of chemical information, a tool widely used for the development of new medical drugs in the pharmaceutical industry . The compound could potentially be used in these methods.

Synthesis of Novel Analogues

The compound has been used in the synthesis of novel analogue derivatives . These derivatives have been tested for their inhibitory activity against C. albicans in vitro .

Indole Derivatives

Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The compound could potentially be used in the synthesis of indole derivatives.

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The compound could potentially be used in these applications.

Synthesis Methods

Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The compound could potentially be used in these synthesis methods.

安全和危害

未来方向

1,2,3,4-Tetrahydroisoquinoline has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . Due to their broad range of applications, various new and environmental friendly methods for the synthesis of THIQ derivatives are on rise .

作用机制

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .

Biochemical Pathways

Thiqs are known to exert diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiqs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .

属性

IUPAC Name |

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAZVIVENNJMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745183 |

Source

|

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203682-59-0 |

Source

|

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B598316.png)

![5-Bromo-2-[(trifluoromethyl)thio]pyridine](/img/structure/B598325.png)

![2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B598333.png)

![6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598336.png)